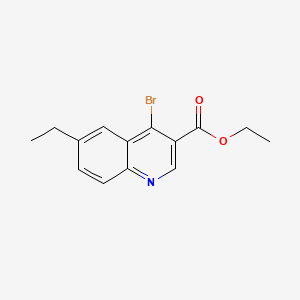

4-Bromo-6-etilquinolina-3-carboxilato de etilo

Descripción general

Descripción

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate has several applications in scientific research:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate typically involves the bromination of 6-ethylquinoline-3-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate may involve large-scale bromination reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mecanismo De Acción

The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparación Con Compuestos Similares

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.

Ethyl 4-bromoquinoline-3-carboxylate: Lacks the ethyl group at the 6-position, which may affect its overall properties.

6-Ethylquinoline-3-carboxylate: Does not have the bromine atom, resulting in different reactivity patterns.

The uniqueness of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is , with a molecular weight of approximately 296.16 g/mol. The compound features a quinoline ring structure, which is significant for its biological activity due to its ability to interact with various biological targets.

The biological activity of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is largely attributed to its interaction with specific enzymes and receptors. The bromine atom and carboxylate group in its structure enhance its binding affinity to these targets, potentially leading to the modulation of critical biochemical pathways:

- Antimicrobial Activity : The compound exhibits inhibitory effects against various bacterial strains, likely through the disruption of cellular processes.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting metabolic pathways involved in tumor growth.

Comparative Studies

To understand the unique biological properties of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | Contains bromine and ethyl groups; potential anticancer activity | |

| Ethyl 4-chloro-6-ethylquinoline-3-carboxylate | Chlorine instead of bromine; differing reactivity | |

| Ethyl 4-bromoquinoline-3-carboxylate | Lacks ethyl group at position 6; altered properties |

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate. The following table summarizes key findings from various research efforts:

| Study Reference | Activity Type | IC50 Value (µM) | Target/Pathway |

|---|---|---|---|

| Study A | Antimicrobial | <10 | Bacterial cell wall synthesis |

| Study B | Anticancer | 5 | LDHA enzyme inhibition |

| Study C | Cytotoxicity | 15 | Apoptotic pathways in cancer cells |

Case Studies

- Antimicrobial Efficacy : In a study examining the antimicrobial properties, Ethyl 4-bromo-6-ethylquinoline-3-carboxylate was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations lower than 10 µM, indicating strong potential as an antimicrobial agent.

- Anticancer Research : A recent investigation focused on the compound's ability to inhibit lactate dehydrogenase (LDH), a key enzyme involved in cancer metabolism. Results showed that it effectively reduced LDH activity with an IC50 value around 5 µM, suggesting a promising avenue for cancer treatment .

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Propiedades

IUPAC Name |

ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEDYFXPKFEKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677904 | |

| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-59-8 | |

| Record name | Ethyl 4-bromo-6-ethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.